molecular formula C14H16N2O3 B2688883 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide CAS No. 2034261-94-2

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2688883
CAS No.: 2034261-94-2
M. Wt: 260.293
InChI Key: VVRXYZZIBRCIKT-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, it should be handled with care, and appropriate safety measures should be taken when handling and storing it .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazole derivatives is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of oxazole derivatives, including N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide, may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and product purity. For example, the use of Deoxo-Fluor® reagent in flow synthesis has been reported to achieve high conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide can be compared with other oxazole derivatives such as:

These compounds share the oxazole ring but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)8-15-14(17)11(2)18-13-6-4-3-5-7-13/h3-7,9,11H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRXYZZIBRCIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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